N-(2-phenoxyphenyl)-3-phenylpropanamide
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Overview
Description
N-(2-phenoxyphenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenoxyphenyl)-3-phenylpropanamide typically involves the reaction of 2-phenoxyaniline with 3-phenylpropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: N-(2-phenoxyphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-(2-phenoxyphenyl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-phenoxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-phenoxyphenyl)methanesulfonamide
- N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide
Comparison: N-(2-phenoxyphenyl)-3-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-phenoxyphenyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-21(16-15-17-9-3-1-4-10-17)22-19-13-7-8-14-20(19)24-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOFVLNUIOSEQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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